2-(4-ethoxyphenyl)-5-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
Description
This compound features a pyrazolo[1,5-d][1,2,4]triazin-4-one core substituted with a 4-ethoxyphenyl group at position 2 and a [3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl moiety at position 3. The ethoxyphenyl group enhances lipophilicity, while the oxadiazole ring contributes to electron-withdrawing effects and metabolic stability. Its synthesis likely involves multi-step heterocyclic condensation, such as cyclization of hydrazine derivatives with carbonyl intermediates under acidic conditions, akin to methods described for triazinones and pyrazolones .
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-5-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-d][1,2,4]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O3/c1-3-31-18-10-8-16(9-11-18)19-12-20-23(30)28(24-14-29(20)26-19)13-21-25-22(27-32-21)17-6-4-15(2)5-7-17/h4-12,14H,3,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCKUZYFFQVQGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-5-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one typically involves multi-step organic reactions. The process may start with the preparation of the pyrazolo[1,5-d][1,2,4]triazinone core, followed by the introduction of the ethoxyphenyl and methylphenyl groups through various coupling reactions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-5-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Numerous studies have indicated that compounds with similar structural frameworks exhibit significant biological activities including:
- Antimicrobial Properties : Research has shown that derivatives of pyrazolo-triazines possess antimicrobial effects against various bacterial strains. For example, compounds with similar structures have been reported to inhibit the growth of Gram-positive and Gram-negative bacteria.
- Antitumor Activity : Some studies have investigated the potential of these compounds to inhibit tumor cell proliferation. Mechanistic studies suggest that they may act by disrupting microtubule formation or inducing apoptosis in cancer cells.
Medicinal Chemistry
The compound's structural characteristics make it a candidate for drug development. Its potential applications include:
- Antiviral Agents : Given the increasing need for antiviral medications, compounds with pyrazolo-triazine structures are being evaluated for their efficacy against viral infections.
- Anti-inflammatory Drugs : Certain derivatives have shown promise in reducing inflammation in preclinical models, suggesting potential therapeutic roles in treating inflammatory diseases.
Case Studies
Several case studies provide insights into the applications of this compound:
- Antimicrobial Studies : A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study utilized disc diffusion methods to assess efficacy and found that the compound inhibited bacterial growth at low concentrations.
- Antitumor Activity Assessment : In vitro studies on cancer cell lines revealed that the compound induced cell cycle arrest and apoptosis in human breast cancer cells. The mechanism was linked to the inhibition of tubulin polymerization, similar to known chemotherapeutic agents.
- Synthesis and Characterization : A comprehensive characterization study highlighted the synthetic route and analytical techniques used to confirm the structure of the compound. Techniques such as NMR spectroscopy and mass spectrometry were employed to validate purity and structural integrity.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-5-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies, including molecular docking and biochemical assays, are required to elucidate these mechanisms.
Comparison with Similar Compounds
Table 1: Structural Comparison of Heterocyclic Compounds
Key Observations :
- The target compound’s oxadiazole-methyl group distinguishes it from triazole-thiol derivatives (e.g., ), which exhibit higher acidity due to the thiol (-SH) group.
- The pyrazolo-triazinone core offers greater planarity than benzoxazine derivatives (e.g., ), influencing UV-Vis absorption properties .
Physicochemical Properties
Lipophilicity : The 4-ethoxyphenyl group in the target compound increases logP (~3.2 estimated) compared to pyrazine-substituted triazoles (logP ~2.5 for ).
Solubility : The oxadiazole ring reduces aqueous solubility (<0.1 mg/mL) relative to hydrazone derivatives (e.g., ~0.5 mg/mL for ), which benefit from polar hydrazone linkages.
Thermal Stability : Oxadiazoles generally exhibit higher thermal decomposition temperatures (>250°C) than thiol-containing triazoles (~200°C) due to stronger aromatic stabilization .
Biological Activity
The compound 2-(4-ethoxyphenyl)-5-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a pyrazolo-triazine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the pharmacological properties and biological activities of this compound based on recent research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHNO
Anticancer Properties
Recent studies have indicated that pyrazolo-triazine derivatives exhibit significant anticancer activity. For instance:
- A study screened various compounds including pyrazolo derivatives against cancer cell lines and found that some exhibited remarkable inhibitory effects on tumor growth. The mechanism of action often involves the inhibition of specific kinases such as BRAF and EGFR which are critical in cancer signaling pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Research has shown that certain pyrazole derivatives possess antibacterial and antifungal activities. The presence of the oxadiazole moiety is believed to enhance these properties by disrupting microbial cell functions .
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, the compound may also demonstrate anti-inflammatory effects:
- Pyrazole derivatives have been reported to inhibit inflammatory pathways by modulating cytokine production and reducing oxidative stress markers . This suggests potential applications in treating inflammatory diseases.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Kinase Inhibition : By binding to and inhibiting specific kinases involved in cell proliferation and survival.
- Reactive Oxygen Species (ROS) Modulation : Some derivatives can modulate oxidative stress levels in cells, contributing to their anticancer and anti-inflammatory effects.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
